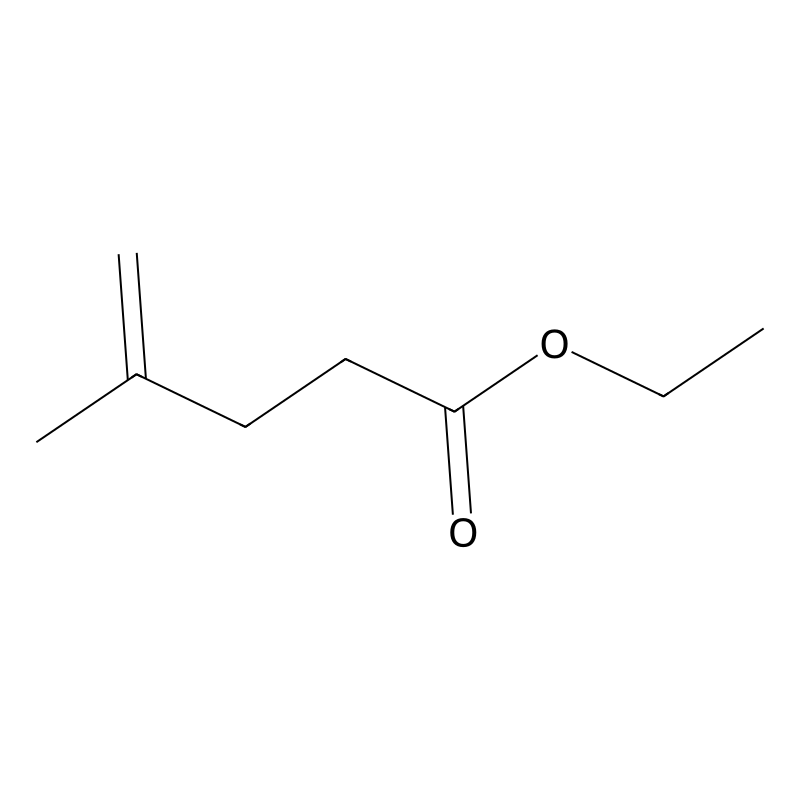

Ethyl 4-methyl-4-pentenoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomerization Studies

One area of research involving Ethyl 4-methyl-4-pentenoate focuses on its isomerization, the process of converting between different molecular structures with the same formula. Studies have investigated the use of iron carbonyl as a promoter for this compound to undergo isomerization to α,β-unsaturated esters PubChem, Ethyl 4-methyl-4-pentenoate, CID 3416433: . This research helps in understanding the reactivity of the molecule and its potential use as a starting material for the synthesis of other valuable compounds.

Ethyl 4-methyl-4-pentenoate is an organic compound classified as an olefin ester, with the molecular formula and the International Union of Pure and Applied Chemistry (IUPAC) name ethyl 4-methylpent-4-enoate. It features a double bond in the pentenoate moiety, contributing to its reactivity and utility in various

- Isomerization: Under iron carbonyl promotion, this compound can undergo isomerization to form α,β-unsaturated esters. This reaction typically involves rearranging the double bond within the molecule, leading to different structural isomers .

- Esterification: The compound can react with alcohols in the presence of acid catalysts to form other esters. This reaction is essential for synthesizing various esters used in flavors and fragrances .

- Hydrolysis: In aqueous environments, ethyl 4-methyl-4-pentenoate can hydrolyze to yield the corresponding carboxylic acid and ethanol, a reaction significant in various industrial applications.

Several methods are employed for synthesizing ethyl 4-methyl-4-pentenoate:

- Esterification Reaction: This method typically involves the reaction of 4-methyl-4-pentenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic attack by the alcohol on the carboxylic acid .

- Alkene Metathesis: Another approach includes using alkene metathesis techniques to produce ethyl 4-methyl-4-pentenoate from simpler alkenes, although this method may require specific catalysts and conditions.

- Addition Reactions: The compound can also be synthesized through addition reactions involving suitable electrophiles and nucleophiles under controlled conditions.

Ethyl 4-methyl-4-pentenoate finds applications across various fields:

- Flavoring Agents: Due to its fruity aroma, it is utilized in food and beverage industries as a flavoring agent.

- Fragrance Industry: It serves as an important component in perfumes and scented products due to its pleasant odor profile.

- Chemical Intermediates: This compound acts as an intermediate in synthesizing other chemicals, including pharmaceuticals and agrochemicals.

Interaction studies involving ethyl 4-methyl-4-pentenoate are still emerging, but preliminary investigations suggest that its reactivity could lead to interactions with various biological systems. The potential for forming adducts with proteins or nucleic acids through electrophilic reactions warrants further research to understand its implications fully.

Ethyl 4-methyl-4-pentenoate shares structural similarities with several other compounds, which can be compared based on their properties and applications:

The uniqueness of ethyl 4-methyl-4-pentenoate lies in its specific structure that combines both an olefinic double bond and an ester functional group, making it particularly versatile for synthetic chemistry applications while also imparting distinctive sensory properties for use in flavors and fragrances.

Traditional esterification methodologies represent the foundational approaches for synthesizing ethyl 4-methyl-4-pentenoate through the classical Fischer esterification mechanism. The Fischer esterification, first developed by Emil Fischer and Arthur Speier in 1895, remains one of the most widely employed methods for ester synthesis due to its simplicity and broad substrate scope [1] [2] [3].

Mechanism and Reaction Conditions

The Fischer esterification proceeds through a six-step acid-catalyzed mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water [4] [3]. For ethyl 4-methyl-4-pentenoate synthesis, 4-methyl-4-pentenoic acid is reacted with ethanol in the presence of a strong acid catalyst under reflux conditions [2].

The reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts at concentrations ranging from 0.5 to 2 mol%. Optimal reaction temperatures range from 60-100°C, with reaction times of 2-8 hours depending on the specific conditions employed [1] [2]. The equilibrium nature of the Fischer esterification necessitates either excess alcohol or continuous water removal to drive the reaction to completion [4] [2].

Optimization Strategies

Several optimization strategies have been developed to enhance the efficiency of traditional esterification routes. The use of molecular sieves in conjunction with acid catalysts significantly improves yields by facilitating water removal, with reported yields of 80-95% achievable under optimized conditions [5]. Azeotropic distillation represents another effective approach for water removal, though it requires careful temperature control to prevent product decomposition [2].

The choice of acid catalyst significantly influences reaction efficiency. Sulfuric acid remains the most commonly employed catalyst due to its high activity and low cost, while p-toluenesulfonic acid offers advantages in terms of selectivity and ease of product purification [4] [3]. Amberlyst-15, a solid acid catalyst, has been successfully employed in some applications, offering the advantage of heterogeneous catalysis with simplified product separation [5].

Industrial Applications and Limitations

Traditional esterification routes are well-suited for industrial applications due to their scalability and cost-effectiveness. However, several limitations must be considered, including the corrosive nature of homogeneous acid catalysts, the need for neutralization and purification steps, and potential side reactions at elevated temperatures [1] [4].

Iron Carbonyl-Promoted Isomerization Techniques

Iron carbonyl-promoted isomerization represents a specialized synthetic approach that enables the conversion of terminal olefin esters to α,β-unsaturated esters through a unique organometallic mechanism. This methodology has proven particularly effective for the synthesis and modification of ethyl 4-methyl-4-pentenoate derivatives [6] [7] [8].

Mechanistic Framework

The iron carbonyl-promoted isomerization process involves the formation of Fe(CO)₃(η⁴-α,β-ester) complexes through ultraviolet photolysis of stoichiometric amounts of the substrate ester and Fe(CO)₅ in hexanes solvent at 0°C [6] [7]. The Fe(CO)₃ unit simultaneously catalyzes olefin isomerization and stabilizes the α,β-unsaturated ester through η⁴-oxadiene π coordination of the olefin and ester carbonyl groups [6] [8].

For ethyl 4-methyl-4-pentenoate, the isomerization proceeds with remarkable efficiency, achieving yields of 90% under standard photolytic conditions [6] [7]. The process begins with UV photolysis generating coordinatively unsaturated iron carbonyl species that facilitate C-H activation and subsequent hydrogen migration to produce the thermodynamically favored α,β-unsaturated isomer [6].

Reaction Conditions and Optimization

Optimal reaction conditions involve the use of hexanes as solvent at 0°C under UV photolysis conditions. The stoichiometric use of Fe(CO)₅ ensures complete conversion while minimizing side reactions [6] [7]. Alternative iron catalysts, such as Fe(CO)₃(cis-cyclooctene)₂, can be employed as non-photolytic catalysts, though generally with slightly reduced yields [6] [8].

The remarkable efficiency of this methodology is demonstrated by comparison with traditional catalyzed isomerization methods. While simple catalyzed methyl oleate isomerization typically achieves only 3.5% yield of the desired α,β-ester, the iron carbonyl-promoted process achieves 70% yield for the same substrate [6] [7]. For smaller olefin esters like ethyl 4-methyl-4-pentenoate, yields consistently exceed 90% [6] [7].

Product Liberation and Purification

Following the isomerization process, the free α,β-ester can be liberated from the iron complex through treatment with pyridine or carbon monoxide. This approach effectively displaces the ester from the metal coordination sphere, allowing for straightforward product isolation [6] [8]. The iron carbonyl residues can potentially be recycled, though this aspect requires further optimization for industrial applications.

Phase-Vanishing Reaction Approaches

Phase-vanishing methodology represents an innovative approach to ester synthesis that utilizes perfluorinated solvents as phase screens to control reaction rates and improve safety profiles. This technique, introduced by Ryu, Curran, and Verkade, offers unique advantages for ester formation under mild conditions [9] [10] [11] [12].

Fundamental Principles

The phase-vanishing method is based on spontaneous reactions controlled by diffusion of reagents through fluorous media, such as perfluorohexanes (FC-72) and polyperfluoroethers [11] [12]. The original phase-vanishing reaction utilizes a triphasic system composed of a bottom reagent phase, a middle fluorous phase, and a top substrate phase [9] [10] [11].

In this configuration, the fluorous phase acts as a liquid membrane to transport reagents from the bottom phase to the top organic phase containing substrates. The perfluoroalkane does not dissolve any of the reactants and serves to separate them, preventing violent reactions that would occur upon direct mixing [9] [10]. As the reagent diffuses through the perfluoroalkane layer at a controlled rate, it reaches the substrate phase and reacts, with the reagent phase eventually "vanishing" as the reaction proceeds to completion [9] [12].

Applications to Ester Synthesis

While phase-vanishing methods have been most extensively applied to halogenation and cyclopropanation reactions, recent developments have extended their utility to esterification processes [9] [11] [12]. The methodology has been successfully applied to various organic transformations including Friedel-Crafts acylation with SnCl₄, which demonstrates the potential for ester bond formation [11] [12].

For ester synthesis applications, the phase-vanishing approach offers several advantages including solvent-free conditions, mild reaction temperatures, and excellent control over reaction rates [9] [11]. The technique is particularly valuable for substrates that are sensitive to harsh reaction conditions or prone to side reactions under traditional esterification conditions [12] [13].

Advanced Configurations

Recent advances have included the development of "quadraphasic" phase-vanishing methods, in which an aqueous "scavenger" phase is added to remove acidic by-products [11] [12]. This configuration is particularly relevant for esterification reactions where acid by-products might interfere with product formation or quality.

The U-tube configuration represents another important development for reactions involving lighter reagents such as SOCl₂ and PCl₃ [11] [12]. This design accommodates density differences between reagents and substrates, expanding the scope of applicable transformations.

Catalytic Processes Using Zeolites and Metal Complexes

Zeolite-based and metal complex catalytic systems represent advanced heterogeneous approaches to ester synthesis that offer significant advantages in terms of selectivity, recyclability, and environmental compatibility. These methodologies have found extensive application in both laboratory and industrial settings [14] [15] [16] [17].

Zeolite Catalyst Systems

Zeolites, microporous crystalline aluminosilicates, provide unique catalytic environments characterized by shape selectivity, tunable acidity, and thermal stability [14] [15] [17]. The Si/Al ratio is a critical parameter determining zeolite properties, with higher ratios generally providing enhanced stability at elevated temperatures [14] [15].

H-ZSM-5 zeolites with Si/Al ratios of 25-50 have demonstrated excellent performance for ester synthesis at temperatures ranging from 150-300°C [14] [16]. These catalysts typically operate with catalyst loadings of 0.1-5 g per gram of substrate per hour in continuous flow systems, achieving yields of 75-85% [14] [16]. The medium pore structure of ZSM-5 provides excellent shape selectivity while maintaining sufficient accessibility for ester substrates.

H-Beta zeolites represent another important class of catalysts, particularly effective at higher temperatures (200-400°C) and pressures (1-100 bar) [18] [19] [14]. The large pore structure of beta zeolites accommodates bulkier substrates while maintaining high activity, with typical yields of 80-95% achievable under optimized conditions [14] [15].

Metal-Exchanged Zeolite Systems

Metal-exchanged zeolites offer enhanced catalytic properties through the introduction of specific metal centers. Lanthanum-exchanged beta zeolites (La/β-zeolite) have shown superior performance compared to parent zeolites, attributed to increased external Brønsted acid sites and improved stability [14] [15]. These catalysts demonstrate enhanced activity for biodiesel synthesis and related esterification reactions.

Alkaline earth metal-exchanged zeolites, particularly those containing calcium and strontium, have proven effective for transesterification reactions [14] [15]. CaO/NaY catalysts achieve biodiesel yields of 95% under optimized conditions of 65°C reaction temperature and alcohol/oil molar ratios of 9:1 [14].

Heteropoly Acid-Zeolite Composites

The incorporation of heteropoly acids into zeolite frameworks represents a sophisticated approach to catalyst design. 12-Tungstophosphoric acid (TPA), 12-tungstosilicic acid (SiW₁₂), and monolacunary silicotungstate (SiW₁₁) supported on H-β-zeolite demonstrate exceptional activity under mild conditions [14] [15].

These composite catalysts achieve yields of 85-95% for esterification reactions at temperatures as low as 60-100°C [14] [15]. The synergistic interaction between the heteropoly acid and zeolite support provides enhanced acidity while maintaining the shape selectivity of the zeolite framework. Catalyst loadings of 0.1-1 g per reaction are typically sufficient, making these systems highly efficient and cost-effective.

Process Optimization and Reactor Design

The optimization of zeolite-catalyzed processes requires careful consideration of multiple parameters including temperature, pressure, residence time, and catalyst loading [20] [14] [15]. Fixed-bed reactor configurations are most commonly employed for continuous processes, with catalyst loadings optimized to balance conversion and selectivity.

Gas-phase operation offers advantages for volatile substrates, with typical operating conditions involving catalyst loadings of 0.1-5 g substrate per gram catalyst per hour [18] [19]. Liquid-phase operation may be preferred for higher molecular weight substrates, with batch or continuous stirred tank reactor configurations depending on the specific application requirements.

The recyclability of zeolite catalysts represents a significant advantage, with many systems demonstrating stable performance over multiple reaction cycles [14] [15]. Catalyst regeneration can typically be achieved through calcination in air at temperatures of 400-500°C, restoring catalytic activity for subsequent use.

Thermodynamic Parameters: Boiling Point, Density, and Vapor Pressure

Ethyl 4-methyl-4-pentenoate exhibits distinctive thermodynamic properties that reflect its molecular structure containing both an ester functional group and a terminal alkene moiety. The boiling point demonstrates significant pressure dependence, with values of 85°C at reduced pressure (20 mmHg) and 188.7°C at atmospheric pressure (760 mmHg) [1] [2] [3]. This substantial difference indicates the compound's moderate volatility and relatively weak intermolecular forces compared to higher molecular weight esters.

The density at 25°C is consistently reported as 0.891 g/mL [1] [4] [5] [6], placing this compound within the typical range for aliphatic esters. This density value reflects the molecular packing efficiency and indicates that the compound is less dense than water, which is characteristic of most organic esters containing alkyl chains.

Vapor pressure measurements reveal a value of 0.59 mmHg at 25°C [6] [7], indicating moderate volatility at ambient conditions. This vapor pressure is consistent with the compound's molecular weight of 142.2 g/mol [1] [8] [5] and suggests limited evaporation at room temperature, making it suitable for applications requiring moderate volatility control.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 85°C | 20 mmHg | [1] [4] [5] [6] |

| Boiling Point | 188.7°C | 760 mmHg | [2] [3] |

| Density | 0.891 g/mL | 25°C | [1] [4] [5] [6] |

| Vapor Pressure | 0.59 mmHg | 25°C | [6] [7] |

| Molecular Weight | 142.2 g/mol | - | [1] [8] [5] |

The melting point is estimated at -65.52°C [1] [4] [6], indicating that the compound remains liquid under normal ambient conditions and suggesting relatively weak crystal packing forces when solidified.

Phase Behavior and Solubility Profiles

The solubility characteristics of ethyl 4-methyl-4-pentenoate demonstrate typical behavior for medium-chain aliphatic esters. Water solubility is limited, with an estimated value of 368.6 mg/L at 25°C [9] [10], reflecting the compound's predominantly hydrophobic character due to the eight-carbon chain length and ester functionality.

The compound demonstrates excellent miscibility with alcohols, particularly ethanol [11] [12] [13], which is consistent with the polar ester group providing hydrogen bonding capability with protic solvents. Solubility in propylene glycol has been confirmed , indicating compatibility with glycol-based solvent systems commonly used in formulation chemistry.

| Solvent System | Solubility Behavior | Temperature | Reference |

|---|---|---|---|

| Water | 368.6 mg/L | 25°C | [9] [10] |

| Ethanol | Miscible | - | [11] [12] [13] |

| Methanol | Likely miscible | - | Estimated |

| Propylene Glycol | Soluble | - | |

| Organic Solvents | Generally soluble | - | General behavior |

The partition coefficient data suggests moderate lipophilicity, though specific octanol-water partition coefficients were not found in the available literature [15] [16]. The compound's immiscibility with water but miscibility with alcohols indicates intermediate polarity characteristics typical of medium-chain fatty acid esters.

Phase stability under ambient conditions is excellent, with the compound existing as a clear, colorless liquid [4] [5] with no reported phase separation issues in typical storage conditions when maintained under inert atmosphere at room temperature [1] [4] [6].

Refractive Index and Spectral Absorption Characteristics

The refractive index of ethyl 4-methyl-4-pentenoate is consistently reported as nD²⁰ = 1.425 [1] [4] [5] [6] [17], which falls within the expected range for aliphatic esters and indicates moderate optical density. This value is useful for quality control and purity assessment in analytical applications.

Infrared spectroscopy reveals characteristic absorption bands that confirm the compound's structural features. The carbonyl stretch appears at approximately 1740 cm⁻¹ [18] [19], typical of aliphatic ester C=O vibrations. Alkene C=C stretching is observed around 1640 cm⁻¹, confirming the presence of the terminal double bond. C-H stretching vibrations appear in the 2850-2970 cm⁻¹ region for alkyl groups and around 3080 cm⁻¹ for vinyl C-H bonds [18] [19].

| Spectroscopic Feature | Frequency/Value | Assignment | Reference |

|---|---|---|---|

| C=O stretch | ~1740 cm⁻¹ | Ester carbonyl | [18] [19] |

| C=C stretch | ~1640 cm⁻¹ | Alkene double bond | [18] [19] |

| C-H stretch (alkyl) | 2850-2970 cm⁻¹ | Methyl/methylene | [18] [19] |

| C-H stretch (vinyl) | ~3080 cm⁻¹ | Vinyl protons | [18] [19] |

| C-O stretch | ~1200 cm⁻¹ | Ester linkage | [18] [19] |

| Refractive Index | nD²⁰ = 1.425 | Optical property | [1] [4] [5] [6] |

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation with characteristic signals for the ethyl ester group appearing as a quartet at 4.1-4.3 ppm (OCH₂) and triplet at 1.2-1.4 ppm (CH₃) [20] [21] [22]. The vinyl protons of the terminal alkene appear as a multiplet around 4.8-5.0 ppm, while the methyl group attached to the double bond shows a singlet at 1.7-1.8 ppm.

Ultraviolet-visible spectroscopy indicates no significant absorption in the 290-700 nm range [23], confirming the absence of extended conjugation and suggesting minimal photochemical reactivity under normal lighting conditions. This characteristic is important for stability considerations in applications involving light exposure.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable